molecular formula C13H17BrO3 B8001153 2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane

2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane

Cat. No.: B8001153
M. Wt: 301.18 g/mol
InChI Key: LQHGUXSAPCFANW-UHFFFAOYSA-N
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Description

2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a phenoxyethyl group, which is further substituted with bromine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane typically involves the reaction of 4-bromo-3,5-dimethylphenol with ethylene oxide to form the corresponding phenoxyethanol. This intermediate is then reacted with 1,3-dioxolane under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The phenoxy group can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-[2-(4-hydroxy-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane.

    Oxidation: Products include 2-[2-(4-bromo-3,5-dicarboxy-phenoxy)ethyl]-1,3-dioxolane.

    Reduction: Products include 2-[2-(4-bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxane.

Scientific Research Applications

2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group can interact with hydrophobic pockets in proteins, while the bromine atom can form halogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,5-dimethylphenol: A precursor in the synthesis of 2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane.

    2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxane: A reduced form of the compound with similar structural properties.

Uniqueness

This compound is unique due to the presence of both a dioxolane ring and a brominated phenoxyethyl group.

Properties

IUPAC Name

2-[2-(4-bromo-3,5-dimethylphenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO3/c1-9-7-11(8-10(2)13(9)14)15-4-3-12-16-5-6-17-12/h7-8,12H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHGUXSAPCFANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCCC2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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